4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidine ring substituted with an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The piperazine intermediate can be synthesized through the reaction of 3-methoxyphenylamine with piperazine in the presence of a suitable catalyst. The pyrimidine intermediate can be prepared by reacting oxan-4-ylamine with a pyrimidine derivative under controlled conditions.
The final step involves the coupling of the piperazine and pyrimidine intermediates through a carbonylation reaction, which can be facilitated by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders, such as depression and anxiety.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter levels by inhibiting the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action can result in improved mood and reduced symptoms of depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the pyrimidine ring.
6-(Oxan-4-yl)pyrimidine: Contains the pyrimidine and oxan-4-yl groups but lacks the piperazine moiety.
Uniqueness
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is unique due to its combination of the piperazine, methoxyphenyl, and pyrimidine moieties, which confer specific pharmacological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-18-4-2-3-17(13-18)24-7-9-25(10-8-24)21(26)20-14-19(22-15-23-20)16-5-11-28-12-6-16/h2-4,13-16H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBABLKQLVLTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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